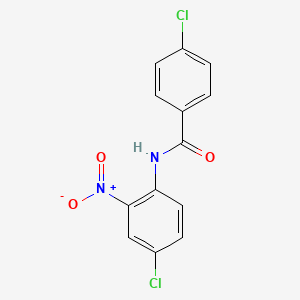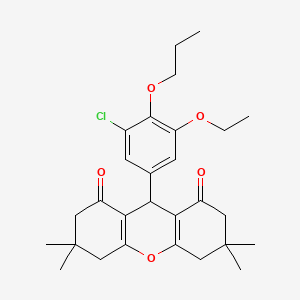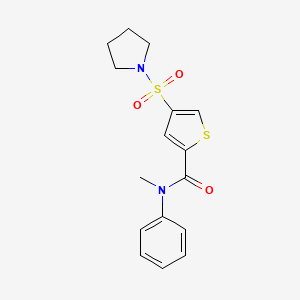![molecular formula C14H19N3S2 B5132331 4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5132331.png)
4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol is a heterocyclic compound with potential applications in scientific research. Its unique structure and properties make it an interesting target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of 4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer progression and metastasis. Additionally, it can modulate the expression of various genes and proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol depend on the specific target and concentration used. In general, it has been shown to induce apoptosis in cancer cells, reduce inflammation and oxidative stress, and improve cognitive function in animal models of neurodegenerative disorders. However, its effects on normal cells and tissues are not well characterized, and further studies are needed to assess its safety and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol is its relatively simple synthesis method and availability of commercial sources. Moreover, its unique structure and properties make it a useful tool for investigating specific biological processes and pathways. However, its low solubility and potential toxicity at high concentrations can limit its use in certain experiments.
Direcciones Futuras
Several future directions for research on 4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol can be identified. First, further studies are needed to elucidate its mechanism of action and identify specific targets and pathways involved. Second, its potential as a therapeutic agent for specific diseases should be investigated in more detail, including in vivo studies and clinical trials. Third, its use as a tool for investigating biological processes and pathways should be further explored, including its potential as a fluorescent probe or affinity ligand. Finally, its structure-activity relationship should be investigated to identify more potent and selective analogs.
In conclusion, 4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol is a promising compound with potential applications in scientific research. Its unique structure and properties make it an interesting target for synthesis and investigation, and several studies have reported its cytotoxic, anti-inflammatory, and neuroprotective effects. Further research is needed to fully understand its mechanism of action, assess its safety and toxicity, and explore its potential as a therapeutic agent and research tool.
Métodos De Síntesis
The synthesis of 4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol involves the reaction of 2,3-dichloroquinoxaline with thiourea in the presence of a base. The resulting intermediate is then treated with tert-butylamine and a reducing agent to yield the final product. This method has been optimized and validated by several studies, with yields ranging from 50% to 70%.
Aplicaciones Científicas De Investigación
4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported its cytotoxic effects on cancer cells, as well as its anti-inflammatory and antioxidant properties. Moreover, its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
4-amino-7-tert-butyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S2/c1-14(2,3)7-4-5-8-9(6-7)19-12-10(8)11(15)16-13(18)17-12/h7H,4-6H2,1-3H3,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKJFUJYPAPFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=NC(=S)NC(=C23)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-2-(ethylthio)-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5132259.png)

![7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)
![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide trifluoroacetate](/img/structure/B5132274.png)

![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)




![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5132321.png)
![(4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine](/img/structure/B5132335.png)
